molecular formula C20H20ClN3O2S B13891590 Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride

Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B13891590
M. Wt: 401.9 g/mol
InChI Key: SJSOJMGCVATLEB-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride is a complex organic compound that features a combination of pyridine, thiazole, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a piperidine derivativeCommon reagents used in these reactions include thionyl chloride, piperidine, and pyridine derivatives under controlled conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride is unique due to its combined structural features, which confer specific biological activities and chemical reactivity. Its multi-functional nature makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H19N3O2S.ClH/c24-20(25-17-7-4-10-21-13-17)23-11-8-16(9-12-23)19-22-18(14-26-19)15-5-2-1-3-6-15;/h1-7,10,13-14,16H,8-9,11-12H2;1H

InChI Key

SJSOJMGCVATLEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4.Cl

Origin of Product

United States

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